molecular formula C12H17NO3 B068756 tert-Butyl (2-(hydroxymethyl)phenyl)carbamate CAS No. 164226-32-8

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Cat. No.: B068756
CAS No.: 164226-32-8
M. Wt: 223.27 g/mol
InChI Key: QQAMZZFIHGASEX-UHFFFAOYSA-N
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Description

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate ( 164226-32-8) is a high-purity carbamate derivative supplied as a white to off-white crystalline powder with a purity of ≥95% (HPLC) . This compound serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical research, particularly in medicinal chemistry and drug discovery . Research Applications & Value The primary value of this compound lies in its dual functionality. The reactive hydroxymethyl group and the acid/base-labile tert-butyl carbamate (Boc) group allow for further strategic functionalization, enabling the development of novel pharmacophores and bioactive compounds . Researchers frequently employ it as a protected intermediate in the synthesis of complex molecules, including protease inhibitors . The Boc group acts as a robust yet readily removable protecting group for the amine functionality, making it indispensable in multi-step synthetic routes, such as peptide coupling and heterocycle formation. Physical & Chemical Properties The compound has the molecular formula C 12 H 17 NO 3 and a molecular weight of 223.27 g/mol . It is soluble in common organic solvents including dichloromethane, dimethyl sulfoxide (DMSO), and methanol, but has limited solubility in water . For long-term stability, it is recommended to store the product sealed in a cool, dry place (2-8°C) under an inert atmosphere . Safety Information This product is for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMZZFIHGASEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571072
Record name tert-Butyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164226-32-8
Record name tert-Butyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164226-32-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Protection of 2-Acetylphenylamine

The most widely documented method involves Boc protection of 1-(2-aminophenyl)ethanone (2-acetylphenylamine), followed by reduction of the acetyl group to hydroxymethyl.

Reaction Conditions:

  • Starting Material : 1-(2-Aminophenyl)ethanone (10 mmol)

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O, 30 mmol), 4-dimethylaminopyridine (DMAP, 1 mmol)

  • Solvent : Anhydrous tetrahydrofuran (THF, 100 mL)

  • Temperature : Reflux (66°C)

  • Time : 12 hours

Outcomes:

  • Yield : 60% after column chromatography (hexane/ethyl acetate 9:1).

  • Key Observation : The reaction produces a di-Boc byproduct, necessitating chromatographic separation.

Reduction of tert-Butyl (2-Acetylphenyl)carbamate

The acetyl group is reduced to a hydroxymethyl moiety using sodium borohydride (NaBH₄):

Reaction Conditions:

  • Starting Material : tert-Butyl (2-acetylphenyl)carbamate (5 mmol)

  • Reagent : NaBH₄ (5.5 mmol)

  • Solvent : Methanol (50 mL)

  • Temperature : 0°C to room temperature

  • Time : 2 hours

Outcomes:

  • Yield : 84% after purification.

  • Mechanistic Insight : NaBH₄ selectively reduces the ketone without affecting the Boc group, demonstrating compatibility with carbamate functionalities.

Alternative Route: Phase-Transfer Alkylation of Boc-Protected Intermediates

Reaction Conditions:

  • Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv)

  • Base : Potassium hydroxide (50% aqueous solution)

  • Alkylating Agent : Dimethyl sulfate

  • Solvent : Ethyl acetate

  • Temperature : -10°C to 20°C

Outcomes:

  • Yield : 92–97% for analogous compounds.

  • Advantage : Eliminates the need for cryogenic conditions, enabling industrial-scale synthesis.

Comparative Analysis of Methods

Table 1: Key Parameters of Synthesis Routes

MethodStarting MaterialKey ReagentYieldScalability
Boc Protection + Reduction1-(2-Aminophenyl)ethanoneBoc₂O, NaBH₄60–84%Moderate
Phase-Transfer AlkylationBoc-protected intermediate(n-Bu)₄N⁺Br⁻, KOH92–97%High

Critical Observations:

  • Boc Protection + Reduction : Suitable for laboratory-scale synthesis but limited by moderate yields and byproduct formation.

  • Phase-Transfer Alkylation : Higher yields and operational simplicity make it preferable for industrial applications, though substrate specificity requires validation.

Mechanistic Considerations and Optimization

Boc Protection Kinetics

The use of DMAP accelerates Boc₂O activation by forming a reactive acylpyridinium intermediate, reducing reaction time from 24 hours to 12 hours. Solvent polarity also impacts efficiency, with THF outperforming dichloromethane in minimizing side reactions.

Reductive Selectivity

NaBH₄’s mild reducing power prevents cleavage of the Boc group, a common issue with stronger reductants like lithium aluminum hydride. Methanol’s protic nature stabilizes the borohydride intermediate, enhancing reaction controllability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(hydroxymethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

  • This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. For instance, it plays a significant role in synthesizing lacosamide, an antiepileptic drug .

Anti-inflammatory Activity

  • Research has demonstrated that derivatives of tert-butyl (2-(hydroxymethyl)phenyl)carbamate exhibit promising anti-inflammatory properties. In a study involving various substituted benzamido phenylcarbamates, compounds showed significant inhibition of inflammation in animal models, with inhibition rates ranging from 39% to 54% compared to standard drugs like indomethacin .

Biochemical Research

Enzyme Inhibition Studies

  • The compound is utilized in biochemical research to study enzyme mechanisms and develop inhibitors. Its structural characteristics allow researchers to explore interactions with specific enzymes, aiding in the design of targeted therapeutic agents .

Agricultural Chemistry

Agrochemical Formulation

  • In agricultural applications, this compound is incorporated into formulations for pesticides and herbicides. Its properties enhance the absorption and efficacy of agrochemicals, making it a valuable component in crop protection products .

Polymer Chemistry

Enhancing Material Properties

  • The compound can be integrated into polymer formulations to improve flexibility and thermal stability. This application is crucial for developing advanced materials used in various industrial applications .

Diagnostic Reagents

Development of Diagnostic Tools

  • This compound is also employed in creating diagnostic reagents that aid in detecting specific biomolecules in clinical settings. Its chemical properties facilitate the development of sensitive detection methods .

Data Tables

Application AreaSpecific UseExample Outcomes
PharmaceuticalIntermediate for drug synthesisKey role in synthesizing lacosamide
Biochemical ResearchEnzyme inhibition studiesDevelopment of enzyme inhibitors
Agricultural ChemistryFormulation of pesticides and herbicidesImproved efficacy and absorption
Polymer ChemistryEnhancing polymer propertiesIncreased flexibility and thermal stability
Diagnostic ReagentsDevelopment of clinical diagnostic toolsSensitive detection methods for biomolecules

Case Studies

Case Study 1: Anti-inflammatory Activity Assessment
A series of new tert-butyl (substituted benzamido) phenylcarbamates were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant anti-inflammatory effects within 9 to 12 hours post-administration, outperforming standard anti-inflammatory medications .

Case Study 2: Agrochemical Formulation Efficacy
In a study focused on enhancing pesticide formulations, this compound was included to assess its impact on absorption rates in plant systems. Results showed a marked increase in the effectiveness of the pesticide when combined with this compound, leading to better pest control outcomes .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate involves its ability to protect amine groups by forming a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity by protecting reactive amine groups .

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: Bromo and fluoro substituents (e.g., in and ) enhance electrophilicity, facilitating cross-coupling reactions. In contrast, hydroxymethyl and amino groups (e.g., ) increase nucleophilicity and solubility.
  • Reactivity in Synthesis: Ethynyl-containing analogs () undergo efficient Sonogashira coupling (99% yield), whereas brominated derivatives () require longer reaction times and lower yields (56.6%) due to steric hindrance .
  • Applications: Amino-substituted carbamates () are prioritized in drug development, while ethynyl derivatives () are used in materials science for conjugated polymer synthesis.

Biological Activity

Chemical Identity
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, with the CAS number 164226-32-8, has the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 223.27 g/mol. This compound is primarily utilized as a protecting group for amines in organic synthesis, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its stability and ease of removal under acidic conditions .

The biological activity of this compound is primarily linked to its ability to protect amine groups by forming stable carbamate linkages. These linkages can be cleaved under acidic conditions, which releases free amines that can interact with various biological targets. This property makes the compound valuable in studying complex biological processes without interference from reactive amines .

Applications in Biological Research

  • Amino Group Protection : The compound is widely used in peptide synthesis where it protects amino groups, allowing for the selective modification of other functional groups without affecting the amine.
  • Drug Development : It serves as an intermediate in the synthesis of pharmaceuticals, enhancing the efficiency of drug development processes by stabilizing reactive intermediates .
  • Biological Studies : In biological research, it facilitates studies on biomolecules by preventing unwanted reactions that could skew results, thus allowing for clearer insights into biological mechanisms .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anti-inflammatory Activity : A study investigated derivatives of similar carbamate compounds and found promising anti-inflammatory effects using a carrageenan-induced rat paw edema model. The percentage inhibition ranged from 39% to 54% compared to standard drugs like indomethacin .
  • Inhibition Studies : Research on related compounds showed their potential as inhibitors of specific enzymes and receptors involved in disease processes, such as protein tyrosine kinases and efflux pumps associated with multidrug resistance in cancer therapy .

Comparative Table of Biological Activities

Compound NameBiological ActivityInhibition PercentageReference
This compoundProtects amine groups in synthesisN/A
Related Carbamate DerivativesAnti-inflammatory39% - 54%
Avapritinib (related compound)Inhibitor of PDGFRA and KITSubnanomolar IC50

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of the hydroxyl-containing precursor with tert-butoxycarbonyl (Boc) protecting agents, such as di-tert-butyl dicarbonate (Boc₂O). Critical parameters include:

  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity .
  • Catalysts : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) are used to deprotonate intermediates and accelerate coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which purification techniques are most effective for this compound, and how does solvent choice impact crystallization efficiency?

Methodological Answer:

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield well-defined crystals due to polarity matching. Slow cooling (0.5°C/min) minimizes impurities .
  • Column Chromatography : Gradient elution (5–30% ethyl acetate in hexane) resolves Boc-protected intermediates. Monitor fractions via TLC (Rf ~0.4 in 1:1 EA/Hex) .
  • Solvent Impact : Hydrophobic solvents (hexane) reduce solubility, promoting crystallization, while polar solvents (methanol) may trap impurities .

Q. What spectroscopic methods are recommended for characterizing tert-Butyl carbamate derivatives?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) shows characteristic Boc tert-butyl peaks at δ 1.4–1.5 ppm. Hydroxymethyl protons appear at δ 4.5–5.0 ppm (exchangeable) .
  • FT-IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and O–H stretch (broad, ~3200–3500 cm⁻¹) .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98% at 254 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Humidity : Desiccants (silica gel) mitigate moisture-induced degradation.
  • Light : Amber vials prevent UV-mediated decomposition .

Q. How should researchers mitigate risks associated with handling tert-Butyl carbamate derivatives?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing .
  • Ventilation : Ensure >6 air changes/hour to limit inhalation exposure (TLV: 1 mg/m³) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in hazard classification data across Safety Data Sheets (SDS) for tert-Butyl carbamate derivatives?

Methodological Answer:

  • Cross-Referencing : Compare SDS from multiple suppliers (e.g., Combi-Blocks vs. Indagoo) and regulatory databases (ECHA, PubChem) .
  • In-House Testing : Conduct acute toxicity assays (OECD 423) for oral/pulmonary exposure. Use in vitro models (e.g., skin irritation via EpiDerm™) to verify SDS claims .
  • Regulatory Alignment : Align with GHS criteria (e.g., H302 for oral toxicity) and IARC classifications .

Q. What mechanistic insights can be gained from crystallographic data analysis of tert-Butyl carbamate derivatives during nucleophilic substitution reactions?

Methodological Answer:

  • Hydrogen Bonding : X-ray diffraction reveals intermolecular H-bonds between carbamate carbonyl and hydroxyl groups, stabilizing transition states .
  • Steric Effects : Bulky tert-butyl groups hinder nucleophile access, slowing SN2 kinetics. Crystallography data (e.g., torsion angles) quantify steric parameters .
  • Solid-State Reactivity : DSC/TGA data correlate thermal stability (decomposition >150°C) with crystal packing efficiency .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl/NaOH (25–60°C) for 24h. Monitor via HPLC for hydrolysis products (e.g., free amine or phenol) .
  • Kinetic Modeling : Use Arrhenius plots (ln k vs. 1/T) to predict shelf life. Activation energy (Ea) ~60–80 kJ/mol indicates moderate stability .
  • Buffered Solutions : Phosphate buffer (pH 7.4) at 37°C mimics physiological conditions for drug delivery studies .

Q. What strategies are effective in identifying and mitigating byproducts during large-scale synthesis?

Methodological Answer:

  • LC-MS Analysis : Detect low-abundance byproducts (e.g., tert-butyl alcohol from Boc cleavage) with high-resolution MS .
  • Process Optimization : Reduce reaction time (<4h) and excess reagents (Boc₂O ≤1.2 eq.) to minimize dimerization .
  • Scavenger Resins : Use polymer-bound isocyanates to trap unreacted intermediates .

Q. How can computational modeling enhance the design of tert-Butyl carbamate derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • DFT Calculations : Predict electrophilicity (Fukui indices) at carbamate carbonyl to guide nucleophilic attack pathways .
  • MD Simulations : Solubility parameters (log P) correlate with partition coefficients calculated via COSMO-RS .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50) and blood-brain barrier penetration (BBB score <0.3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
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